
3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It contains a tetrahydroquinoline core, which is a type of heterocyclic compound, and a 4-methyl-1,3-thiazol-2-yl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “4-methyl-1,3-thiazol-2-yl” derivatives have been synthesized through various methods . Please consult with a synthetic chemist for more specific synthesis methods.Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures. The exact structure could not be found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could not be found in the search results .Aplicaciones Científicas De Investigación
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinolines (THIQs), related to tetrahydroquinoline, have been identified as privileged scaffolds in drug discovery, with applications ranging from cancer and central nervous system (CNS) disorders to infectious diseases like malaria, tuberculosis, and HIV. The approval of trabectedin, a THIQ derivative, by the US FDA for treating soft tissue sarcomas highlights their potential in anticancer drug discovery (Singh & Shah, 2017).
Antiproliferative and Antimicrobial Properties
Research on 1,3,4-thiadiazole compounds, which share structural motifs with 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline, demonstrated significant DNA protective abilities against oxidative damage and showed potent antimicrobial activities. These findings suggest their potential in developing chemotherapy adjuncts for more effective cancer treatments with reduced cytotoxicity (Gür et al., 2020).
Silyl Modification for Drug Delivery
The lipid-like organosilicon derivatives of hydroxyethyl tetrahydroquinoline and thiazole have shown high selective cytotoxicity towards tumor cells, strong antimicrobial activity, and the potential for monotherapy in treating infections in cancer patients. These derivatives can facilitate small molecule penetration through plasma membranes or enable their immobilization on magnetic nanocarriers for targeted drug delivery (Zablotskaya et al., 2018).
Anticancer Agents
A novel series of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives, utilizing a one-pot three-component synthesis method, showed promising antitumor activities against various cancer cell lines. The compounds exhibited potent inhibitory activities, with certain derivatives outperforming the positive control, 5-fluorouracil. This suggests their potential as anticancer agents (Fang et al., 2016).
Eco-Friendly Synthesis for Drug Development
The synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives via an eco-friendly protocol demonstrated the potential for developing new compounds with therapeutic applications. This approach highlights the importance of green chemistry in drug development (Yadav et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-2-(1,2,3,4-tetrahydroquinolin-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-9-8-16-13(15-9)11-6-10-4-2-3-5-12(10)14-7-11/h2-5,8,11,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSGKQOCDUFSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CC3=CC=CC=C3NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2835567.png)
![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2835568.png)
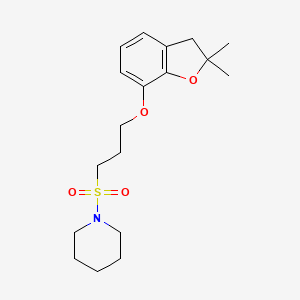
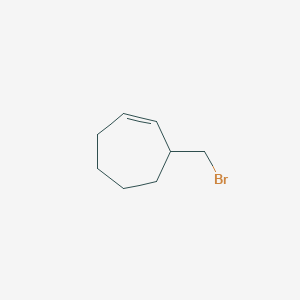
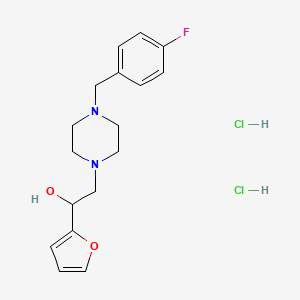

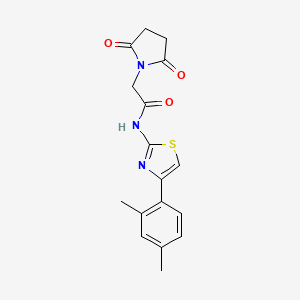

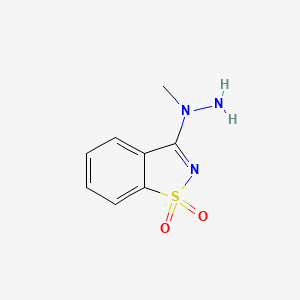
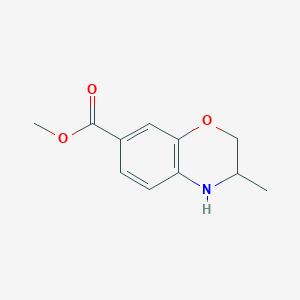
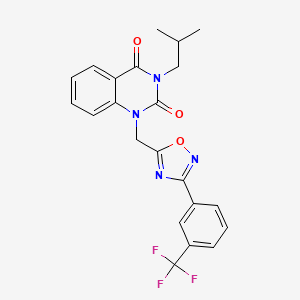

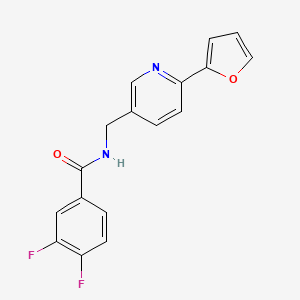
![tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate](/img/structure/B2835588.png)